6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine
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Overview
Description
6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a dioxoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the fluorophenyl group or the dioxoloquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Fluorophenyl)-1,3-dioxolo[4,5-g]quinolin-8(5H)-one
- 6-(4-Bromophenyl)-6,7-dihydro-1,3-dioxolo[4,5-g]quinolin-8(5H)-one
- 1,3-Dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one, 9-(3-fluorophenyl)-6,9-dihydro-5-(2-hydroxyethyl)-
Uniqueness
6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine is unique due to its specific fluorophenyl substitution and the tetrahydroquinoline core, which confer distinct chemical and biological properties compared to its analogs .
Biological Activity
6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
- Chemical Formula : C₁₆H₁₅FN₂O₂
- CAS Number : 185742-37-4
- Molecular Weight : 284.30 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dioxole structure and subsequent amination. The detailed synthetic pathway is crucial for ensuring the purity and yield of the compound for biological evaluation.
Anticancer Activity
Research indicates that derivatives of quinoline structures exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibitory effects against various cancer cell lines:
These compounds act primarily through the inhibition of Topoisomerase I (Top I), which is crucial for DNA replication and repair. The in vitro studies demonstrated that these compounds could inhibit tumor growth effectively.
The mechanisms underlying the biological activity of this compound involve:
- Topoisomerase Inhibition : Compounds have been shown to inhibit Top I at concentrations as low as 100 μM.
- Cell Cycle Arrest : The compounds induce an increase in the S phase population of treated cells within 24 hours.
- Apoptosis Induction : Evidence suggests that these compounds promote apoptotic pathways in cancer cells.
Cardioprotective Effects
In addition to anticancer properties, some derivatives have demonstrated cardioprotective effects in preclinical models. For example:
- Compounds tested in doxorubicin-induced cardiotoxicity models showed significant protection against cell death in H9c2 cardiomyocytes.
These findings indicate a potential dual therapeutic role for this class of compounds in both oncology and cardiology.
Case Studies
A notable study involved the evaluation of various quinoline derivatives against cancer cell lines and cardiomyocytes. The results highlighted the effectiveness of certain modifications on the quinoline scaffold that enhanced both anticancer and cardioprotective activities:
- Study on Quinoline Derivatives : This study synthesized multiple derivatives and assessed their biological activity against A549 and HepG2 cancer cells alongside H9c2 cardiomyocytes. The results underscored a structure-activity relationship where specific substituents enhanced efficacy.
Properties
Molecular Formula |
C16H15FN2O2 |
---|---|
Molecular Weight |
286.30 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]quinolin-8-amine |
InChI |
InChI=1S/C16H15FN2O2/c17-10-3-1-2-9(4-10)13-6-12(18)11-5-15-16(21-8-20-15)7-14(11)19-13/h1-5,7,12-13,19H,6,8,18H2 |
InChI Key |
MLXGUXHOSCJZNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC3=C(C=C2NC1C4=CC(=CC=C4)F)OCO3)N |
Origin of Product |
United States |
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